molecular formula C17H32N6O4 B236479 Glyyunnansapogenin B CAS No. 131177-50-9

Glyyunnansapogenin B

Cat. No.: B236479
CAS No.: 131177-50-9
M. Wt: 488.7 g/mol
InChI Key: ZXWLSOQCDSAYHO-CXPCWDADSA-N
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Description

Glyyunnansapogenin B is a pentacyclic triterpenoid sapogenin of the oleanane type, first isolated from the roots of Glycyrrhiza yunnanensis (Yunnan licorice) by Zeng et al. in 1990 . Its structure was elucidated as 3β,21α,24-trihydroxy-olean-12-en-30-oic acid through spectroscopic methods (IR, NMR, MS) and chemical derivatization . Key features include:

  • Three hydroxyl groups at positions C-3β, C-21α, and C-22.
  • A carboxyl group at C-30.
  • An oleanane skeleton with a double bond at C-12 .

The compound is part of a broader family of triterpenoids isolated from G. yunnanensis, including glyyunnansapogenins A, C, F, G, H, and B2, which differ in hydroxylation, oxidation, and carboxylation patterns .

Properties

CAS No.

131177-50-9

Molecular Formula

C17H32N6O4

Molecular Weight

488.7 g/mol

IUPAC Name

(2S,3R,4aS,6aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,4a,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-25-13-14-29(5)18(19(25)15-27(3,24(34)35)23(33)16-25)7-8-21-26(2)11-10-22(32)28(4,17-31)20(26)9-12-30(21,29)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20?,21-,22+,23-,25+,26+,27+,28-,29-,30-/m1/s1

InChI Key

ZXWLSOQCDSAYHO-CXPCWDADSA-N

SMILES

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O)C)C)[C@H]1C[C@]([C@@H](C2)O)(C)C(=O)O)C

Canonical SMILES

CC12CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C1CC(C(C2)O)(C)C(=O)O)C

Synonyms

3 beta,21 alpha,24-trihydroxyolean-12-en-30-oic acid
glyyunnansapogenin B

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the polycyclic framework and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.

    Functional Group Introduction: Introduction of hydroxyl and carboxylic acid groups through oxidation and other functionalization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups may participate in hydrogen bonding with proteins or nucleic acids, influencing their structure and function. The carboxylic acid group may also play a role in binding to metal ions or other molecules, modulating their activity.

Comparison with Similar Compounds

Glyyunnansapogenins from Glycyrrhiza yunnanensis

Glyyunnansapogenin B shares structural similarities with other sapogenins from the same plant but exhibits distinct functional group arrangements:

Compound Structural Features Key Differences from this compound Reference
Glyyunnansapogenin A 3β,24-dihydroxy-16-oxo-olean-12-en-29-oic acid Ketone at C-16; carboxyl at C-29 (vs. C-30 in B)
Glyyunnansapogenin F 3β,24-dihydroxy-16-oxo-11,13(18)-oleanadien-30-oic acid Additional double bond at C-11,13(18); lacks C-21α hydroxyl
Glyyunnansapogenin B2 C30H50O2 (exact structure unspecified) Reduced oxygenation (only two hydroxyl groups)
Glyyunnansapogenin E 3β,19-dihydroxy-9(11),12-oleanadien-28-oic acid (revised structure) Double bonds at C-9(11) and C-12; carboxyl at C-28

Functional Implications :

  • The C-21α hydroxyl in this compound may enhance hydrogen-bonding capacity compared to A and F .
Oleanane-Type Triterpenoids from Other Glycyrrhiza Species

This compound structurally aligns with triterpenoids from related licorice species but differs in substituent positioning:

Compound Source Structural Features Key Differences from this compound Reference
Liquiritic acid G. glabra 3β-hydroxy-11,13(18)-oleanadien-30-oic acid Lacks C-21α and C-24 hydroxyls
Macedonic acid G. echinata 3β,19-dihydroxy-11,13(18)-oleanadien-28-oic acid Carboxyl at C-28; additional hydroxyl at C-19
Glabrolide G. glabra 3β-hydroxy-11-oxo-olean-12-en-30-oic acid Ketone at C-11; lacks C-21α and C-24 hydroxyls
Glycyrrhetinic acid G. uralensis 3β-hydroxy-11-oxo-olean-12-en-30-oic acid Common backbone but lacks C-21α and C-24 hydroxyls

Functional Implications :

  • Compared to glycyrrhetinic acid (a well-studied anti-inflammatory agent), this compound’s additional hydroxyls may modify its pharmacokinetic profile .
Noroleananes and Seco-Oleananes from Other Plants

This compound differs from triterpenoids with modified skeletons:

Compound Source Structural Features Key Differences from this compound Reference
Camelliaolean A (628) Camellia japonica 3,4-seco-oleanane with 16-oxo and 28-nor structure Seco-ring (C-3/C-4 cleavage); lacks carboxyl
Cannabifolin A (639) Vitex negundo Oleanane with cis-fused C/D rings Unusual ring fusion; lacks hydroxyls at C-21α/C-24
Poricoic acid B Poria cocos 3β,24-dihydroxy-16-oxo-11,13(18)-oleanadien-30-oic acid Double bonds at C-11,13(18); anti-tumor activity

Functional Implications :

  • This compound’s intact oleanane skeleton and carboxyl group contrast with seco- or nor-derivatives, which often exhibit altered bioactivity .

Q & A

Q. What ethical and methodological guidelines apply to studies exploring this compound’s therapeutic potential in human cell lines or tissues?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples. For cell lines, verify authenticity via STR profiling. Include ethics statements in publications, particularly for studies involving patient-derived xenografts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyyunnansapogenin B
Reactant of Route 2
Glyyunnansapogenin B

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